molecular formula C17H15BrO3 B3108322 (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 1646177-46-9

(2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3108322
CAS No.: 1646177-46-9
M. Wt: 347.2 g/mol
InChI Key: WQLNGYXDLOYYFS-UXBLZVDNSA-N
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Description

(2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system linking two aromatic rings: a 4-bromophenyl group and a 2,4-dimethoxyphenyl group. This compound belongs to a class of molecules studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its structure is defined by the (2E)-configuration, which ensures planarity of the α,β-unsaturated ketone system, influencing both electronic properties and intermolecular interactions .

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLNGYXDLOYYFS-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201183209
Record name (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646177-46-9
Record name (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1646177-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, or other organometallic reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H15BrO2C_{16}H_{15}BrO_2 and is characterized by a conjugated system that contributes to its biological activity. The presence of bromine and methoxy groups enhances its reactivity and interaction with biological targets. The crystal structure analysis reveals significant dihedral angles between the aromatic rings, which can influence its electronic properties and interactions with other molecules .

Medicinal Chemistry Applications

1. Anticancer Activity
Chalcone derivatives have been extensively studied for their anticancer properties. (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins .

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of breast cancer cells. The results indicated a significant decrease in cell viability at concentrations of 10 µM and above, suggesting a dose-dependent response .

2. Antioxidant Properties
The antioxidant capabilities of this chalcone derivative have been attributed to its ability to scavenge free radicals. Research indicates that it can effectively reduce oxidative stress markers in cellular models, providing a protective effect against oxidative damage .

3. Anti-inflammatory Effects
In addition to its anticancer properties, (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property makes it a candidate for developing treatments for inflammatory diseases .

Material Science Applications

1. Nonlinear Optical Materials
Chalcones are known for their nonlinear optical properties, making them suitable for applications in photonics. The compound has been synthesized and characterized for use in optical devices where light modulation is required. Its ability to exhibit second-order nonlinear optical responses opens avenues for applications in laser technology and telecommunications .

Case Study:
A recent investigation into the nonlinear optical properties of this compound showed promising results with high values of the first hyperpolarizability (β\beta ), indicating its potential use in frequency conversion processes .

Chemical Reagent Applications

1. Synthesis Intermediate
(2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions and transformations that are essential in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit the activity of certain enzymes involved in inflammatory or cancer pathways.

    Modulating signaling pathways: The compound can affect various cellular signaling pathways, leading to changes in cell behavior and function.

    Inducing apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, thereby reducing tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Substituent Effects on Molecular Geometry
  • Compound A : (2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (from [17])
    • Differs in the methoxy substitution pattern (3,4-dimethoxy vs. 2,4-dimethoxy).
    • Dihedral angles between aromatic rings are influenced by steric and electronic effects, with the 2,4-dimethoxy group in the target compound likely reducing steric hindrance compared to 3,4-dimethoxy .
  • Compound B : (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one (from [13])
    • Features bromine at the 2-position of one phenyl ring, leading to distinct packing interactions (e.g., C-Br⋯π and C-H⋯O) compared to the target compound’s 4-bromo substituent .
Crystal Packing and Intermolecular Interactions
  • The target compound’s 2,4-dimethoxy groups participate in weaker C-H⋯O hydrogen bonds compared to compounds with hydroxyl or amino groups (e.g., (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one in [4]).
  • In contrast, brominated analogs like (2E)-3-(4-bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one exhibit halogen-halogen interactions absent in the target compound .
Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₇H₁₅BrO₃ 347.21 Not Reported 4-Bromo, 2,4-dimethoxy
(2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one C₁₆H₁₃BrO 301.18 165–166 4-Bromo, 4-methyl
(E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one C₁₇H₁₇NO₃ 283.32 Not Reported 4-Amino, 2,4-dimethoxy

Computational and Docking Studies

  • Density functional theory (DFT) studies on 1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (from [17]) revealed charge delocalization across the enone system, enhancing stability. The 2,4-dimethoxy substitution in the target compound may further optimize π-π stacking in protein binding pockets .
  • Docking simulations for (E)-3-(4-bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one (from [7]) highlighted the importance of methoxy groups in hydrophobic interactions. The target compound’s 2,4-dimethoxy arrangement could improve binding to STAT3 or NF-κB targets .

Biological Activity

The compound (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific chalcone derivative, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is characterized by a propenone group flanked by two aromatic rings: one brominated and the other methoxylated. The molecular formula is C16H15BrO2C_{16}H_{15}BrO_2 with a molecular weight of 317.18 g/mol .

Biological Activity Overview

Chalcones exhibit a wide range of biological activities due to their ability to interact with various cellular targets. The specific biological activities associated with (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one include:

  • Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation through multiple mechanisms including cell cycle arrest and modulation of apoptotic pathways .
  • Antioxidant Properties : The compound demonstrates antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
  • Antimicrobial Effects : Preliminary studies suggest that chalcone derivatives can possess antimicrobial properties, although specific data on this compound's efficacy against pathogens is limited .

The biological mechanisms through which (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one exerts its effects include:

  • Induction of Apoptosis : The compound has been reported to activate both intrinsic and extrinsic apoptotic pathways. It increases the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .
  • Cell Cycle Arrest : Research indicates that this chalcone derivative can cause cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation .
  • Reactive Oxygen Species (ROS) Production : The generation of ROS is linked to the compound's ability to induce apoptosis in cancer cells by disrupting mitochondrial function .

Case Studies

Several studies have explored the biological activity of (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one:

  • In Vitro Studies : A study demonstrated that the compound exhibited an IC50 value ranging from 9.76 to 40.83 µM against various cancer cell lines, indicating potent antiproliferative activity .
  • Mechanistic Insights : Another study provided insights into the molecular mechanisms by which this chalcone derivative induces apoptosis through modulation of p53 signaling pathways and inhibition of NF-kB activity .
  • Comparative Analysis : A comparative study highlighted that similar chalcone derivatives showed varied biological activities based on structural modifications, emphasizing the importance of substituents in determining efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Cell Cycle ArrestArrests cells at G0/G1 phase
AntioxidantReduces oxidative stress
AntimicrobialPotential activity against pathogens

Q & A

Q. What is the standard protocol for synthesizing (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, and how are reaction conditions optimized?

Methodological Answer: The synthesis employs Claisen-Schmidt condensation between 4-bromoacetophenone and 2,4-dimethoxybenzaldehyde under alkaline conditions. Ethanol is preferred for its polarity and miscibility with aqueous bases. A 20% KOH solution is added dropwise to the ethanolic mixture at room temperature, followed by stirring for 4–6 hours. Key optimizations include:

  • Stoichiometry : 1:1 molar ratio of ketone to aldehyde.
  • pH control : Maintain pH >10 to prevent retro-aldol reactions.
  • Recrystallization : Ethanol or methanol yields >95% purity. Slow evaporation (0.5–1 mL/day) produces X-ray-quality crystals .

Q. Table 1: Representative Synthesis Conditions

ComponentQuantity (mmol)SolventCatalystTime (h)Yield (%)
4-Bromoacetophenone10Ethanol20% KOH465–75
2,4-Dimethoxybenzaldehyde10Ethanol20% KOH465–75

Q. Which spectroscopic techniques are essential for confirming the E-configuration and structural integrity?

Methodological Answer:

  • Single-crystal XRD : Determines dihedral angles (C1-C2-C3-C4 ≈ 180°) and validates the E-configuration .
  • ¹H NMR : Trans coupling constant (J = 12–16 Hz) between α and β protons of the enone system.
  • FT-IR : Stretching frequencies for C=O (1680–1700 cm⁻¹) and conjugated C=C (1600–1620 cm⁻¹) .
  • UV-Vis : λmax at 300–320 nm (π→π* transition), corroborated by TD-DFT calculations .

Q. What methodological precautions ensure reliable antimicrobial activity assays?

Methodological Answer:

  • Strain selection : Use ATCC-standard strains (E. coli ATCC 25922, S. aureus ATCC 29213).
  • Concentration gradient : Test 6–8 concentrations (1–256 µg/mL) in Mueller-Hinton broth via microdilution.
  • Controls : Include ciprofloxacin (bacteria) and amphotericin B (fungi). Solvent controls (DMSO ≤1%) are mandatory .

Q. What recrystallization techniques yield high-purity crystals for X-ray diffraction?

Methodological Answer:

  • Solvent pair method : Dissolve in hot ethanol, add hexane until cloudiness appears.
  • Slow evaporation : Use sealed containers with pinholes (0.2–0.5 mL/day evaporation rate).
  • Temperature gradient : Cool from 50°C to 4°C at 2°C/hour to favor nucleation .

Advanced Questions

Q. How do substituents (bromo and dimethoxy groups) influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Bromo group : Lowers HOMO energy (-6.2 eV vs. -5.8 eV in analogs), increasing electrophilicity (ω = 3.8 eV) .
  • Methoxy groups : Raise LUMO energy (-1.9 eV vs. -2.3 eV), narrowing the HOMO-LUMO gap (4.3 eV vs. 4.9 eV) .
  • Reactivity : Bromo facilitates nucleophilic substitution; methoxy stabilizes radical intermediates in photochemical reactions .

Q. What computational strategies resolve discrepancies between experimental and theoretical UV-Vis spectra?

Methodological Answer:

  • Solvent modeling : Use the polarizable continuum model (PCM) with ethanol parameters.
  • Functional selection : CAM-B3LYP outperforms B3LYP for charge-transfer transitions.
  • Vibronic coupling : Incorporate Franck-Condon approximations for line-shape analysis .

Q. How is non-merohedral twinning addressed in crystallographic studies of halogenated chalcones?

Methodological Answer:

  • Data integration : Use TWINABS for scaling multi-domain data.
  • Refinement : SHELXL’s TWIN/BASF commands model twin fractions (0.2–0.4).
  • Validation : PLATON’s ROTAX identifies twin laws .

Q. How do HOMO-LUMO energies derived from DFT correlate with experimental chemical stability?

Methodological Answer:

  • Chemical hardness (η) : Lower η (2.15 eV) indicates susceptibility to electrophilic attack.
  • Electrophilicity index (ω) : Higher ω (3.8 eV) predicts reactivity in Michael additions.
  • Validation : Cyclic voltammetry aligns oxidation potentials with HOMO energies (±0.2 eV) .

Q. Table 2: DFT-Derived Reactivity Parameters

ParameterValue (eV)Significance
HOMO Energy-6.2Oxidizability
LUMO Energy-1.9Reducibility
HOMO-LUMO Gap4.3Kinetic stability
Electrophilicity Index (ω)3.8Reactivity in polar reactions

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

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